n1,n1-Diethyl-3-methylbutane-1,3-diamine
Description
Key features include:
- Molecular formula: Presumed to be C9H22N2 (based on substitution pattern).
- Functionality: The ethyl groups enhance lipophilicity, while the methyl branch may introduce steric effects.
- Applications: Likely explored in medicinal chemistry for solubility modification or as a linker in bioactive molecules, akin to similar diamines .
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-N,1-N-diethyl-3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)8-7-9(3,4)10/h5-8,10H2,1-4H3 |
InChI Key |
LCERAMQUFXPAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7)
- Molecular Formula : C7H18N2
- Key Properties :
- Structural Differences :
- Methyl groups on N1 and C3 vs. diethyl groups on N1 in the target compound.
- Lower molecular weight (130.23 g/mol vs. ~156.3 g/mol for diethyl variant).
- Functional Impact :
N1,N1-Dimethylpropane-1,3-diamine
- Molecular Formula : C5H14N2
- Key Properties :
- Structural Differences :
- Shorter carbon backbone (propane vs. butane).
- Dimethyl instead of diethyl groups.
- Functional Impact :
N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine
- Molecular Formula : C10H24N4
- Key Properties: Complex tertiary amine structure with dimethylamino termini. Used in Cu(I)-catalyzed N,N’-diarylation reactions for bioactive polyamine synthesis .
- Structural Differences: Extended carbon chain with dimethylamino groups vs. diethyl and methyl substituents.
- Higher molecular weight and polarity alter pharmacokinetic profiles .
Natural Diamines: Putrescine and Cadaverine
- Examples :
- Putrescine (butane-1,4-diamine): C4H12N2.
- Cadaverine (pentane-1,5-diamine): C5H14N2.
- Key Properties :
- Structural Differences :
- Lack of alkyl substituents on nitrogen or carbon backbone.
- Functional Impact: High aqueous solubility but rapid metabolic degradation. Limited utility in drug design due to instability and lack of target specificity .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Diamines
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| N1,N1-Diethyl-3-methylbutane-1,3-diamine* | C9H22N2 | ~156.3 | ~180 (predicted) | ~0.85 (predicted) | ~10.5 |
| N1,N1,3-Trimethylbutane-1,3-diamine | C7H18N2 | 130.23 | 158.1±8.0 | 0.839 | 10.41 |
| N1,N1-Dimethylpropane-1,3-diamine | C5H14N2 | 102.18 | 132–134 | 0.86 | 10.2 |
| Putrescine | C4H12N2 | 88.15 | 158–160 | 0.877 | 9.7, 11.0 |
*Predicted values based on structural analogs.
Research Findings and Trends
- Alkyl Substitution Effects: Diethyl groups increase lipophilicity and membrane permeability but reduce water solubility compared to dimethyl analogs .
- Synthetic Utility :
- Biological Performance :
- Diethyl and dimethyl diamines show promise in antitumor and neuroprotective agents, balancing solubility and target engagement .
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